molecular formula C22H14N6O2 B339390 N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE

N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE

Katalognummer: B339390
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: BXTIBMIKTUCMTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial chemistry . The compound’s unique structure imparts specific physicochemical properties that make it valuable for research and practical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole moiety. The benzotriazole fragment can be synthesized from 1H-benzotriazole, which is readily available and inexpensive . The synthetic route often includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wirkmechanismus

The mechanism of action of N1-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE involves its interaction with molecular targets and pathways. The benzotriazole moiety can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzotriazole derivatives, such as:

Uniqueness

N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. The presence of the dicyanophenoxy group enhances its stability and potential for various applications compared to other benzotriazole derivatives .

Eigenschaften

Molekularformel

C22H14N6O2

Molekulargewicht

394.4 g/mol

IUPAC-Name

N-[4-[2-(benzotriazol-1-yl)-4,5-dicyanophenoxy]phenyl]acetamide

InChI

InChI=1S/C22H14N6O2/c1-14(29)25-17-6-8-18(9-7-17)30-22-11-16(13-24)15(12-23)10-21(22)28-20-5-3-2-4-19(20)26-27-28/h2-11H,1H3,(H,25,29)

InChI-Schlüssel

BXTIBMIKTUCMTQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.